(2R)-2-amino-3-(carbamoylamino)propanoic acid
Overview
Description
(2R)-2-amino-3-(carbamoylamino)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H9N3O3 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
D-ALBIZZIIN, also known as (2R)-2-amino-3-(carbamoylamino)propanoic acid or (2R)-2-azaniumyl-3-(carbamoylamino)propanoate, is primarily a glutamase inhibitor and a glutaminyl-tRNA synthetase inhibitor . These enzymes play crucial roles in protein synthesis and the metabolism of the amino acid glutamine. By inhibiting these enzymes, D-ALBIZZIIN can potentially disrupt these processes.
Mode of Action
As a glutamase and glutaminyl-trna synthetase inhibitor, it likely interacts with these enzymes and prevents them from performing their normal functions . This could lead to a decrease in the production of proteins that require glutamine, affecting various cellular processes.
Biochemical Pathways
The biochemical pathways affected by D-ALBIZZIIN are likely those involving the metabolism of glutamine and the synthesis of proteins. Glutaminase is responsible for the conversion of glutamine to glutamate, a critical step in the glutamine metabolism pathway. On the other hand, glutaminyl-tRNA synthetase is involved in the process of protein synthesis, specifically in attaching glutamine to its corresponding tRNA molecule . By inhibiting these enzymes, D-ALBIZZIIN could potentially disrupt these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of D-ALBIZZIIN’s action would likely be related to its inhibition of glutamase and glutaminyl-tRNA synthetase. This could lead to a decrease in the production of glutamate and a disruption in protein synthesis, potentially affecting various cellular processes .
Properties
IUPAC Name |
(2R)-2-amino-3-(carbamoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFIMLSHBLMKF-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.